

Application Notes and Protocols for VPC-13566 in In Vivo Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

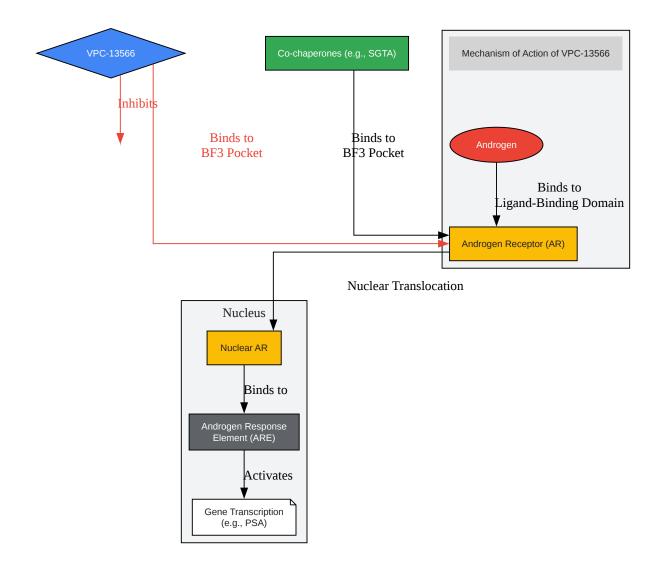
VPC-13566 is a novel small molecule inhibitor of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. Unlike conventional anti-androgens that target the ligand-binding domain, VPC-13566 uniquely targets the Binding Function 3 (BF3) pocket of the AR. This distinct mechanism of action allows it to inhibit AR transcriptional activity, block the nuclear translocation of the receptor, and impede its interaction with co-chaperones.[1][2] Notably, VPC-13566 has demonstrated efficacy in preclinical models of castration-resistant prostate cancer (CRPC), including those resistant to enzalutamide.[2] These application notes provide detailed protocols for the in vivo use of VPC-13566 in mouse xenograft models based on published studies.

Mechanism of Action

VPC-13566 functions by specifically binding to the BF3 pocket on the androgen receptor. This binding event disrupts the interaction of AR with essential co-chaperones, such as SGTA (Small Glutamine-Rich Tetratricopeptide Repeat-Containing Protein Alpha), and nuclear cofactors like BAG1L.[1][2] The inhibition of these protein-protein interactions is critical for the subsequent steps in AR signaling. By targeting the BF3 site, **VPC-13566** effectively prevents the nuclear



translocation of the AR and ultimately inhibits the transcription of AR-dependent genes that drive prostate cancer cell growth and survival.[2]



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Caption: Mechanism of Action of VPC-13566.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of **VPC-13566** in a castration-resistant LNCaP xenograft model.

Parameter	Vehicle Control	VPC-13566	Enzalutamide (10 mg/kg)
Tumor Growth Inhibition	-	Significant (p < 0.05)	Significant (p < 0.01)
Serum PSA Level Reduction	-	Significant (p < 0.01)	Significant (p < 0.01)
Observed Toxicity	None	No visible signs of toxicity	Not Reported

Data extracted from Lallous N, et al. Mol Cancer Ther. 2016 Dec;15(12):2936-2945.[1]

Experimental Protocols

In Vivo Xenograft Model

This protocol is based on the methodology described by Lallous et al. (2016) for a castration-resistant LNCaP xenograft model.[1]

- 1. Cell Line and Animal Model:
- Cell Line: LNCaP human prostate cancer cells.
- Animal Model: Male immunodeficient mice (e.g., NOD-SCID or similar).
- 2. Tumor Implantation:
- LNCaP cells are implanted subcutaneously into the flanks of the mice.
- Monitor tumor growth and serum Prostate-Specific Antigen (PSA) levels.



- 3. Establishment of Castration-Resistant Model:
- When serum PSA levels reach a predetermined level (e.g., 25 ng/ml), surgical castration is performed.[1]
- Monitor the mice until tumor regrowth and a return of serum PSA to pre-castration levels are observed, indicating the establishment of a castration-resistant state.
- 4. Drug Formulation and Administration:
- VPC-13566 Formulation:
 - Prepare a vehicle solution of 5% DMSO, 10% (2-Hydroxypropyl)-β-cyclodextrin, and 85% water.[1]
 - Dissolve VPC-13566 in the vehicle to the desired concentration.
- Dosage and Schedule:
 - Administer 100 mg/kg of VPC-13566 via intraperitoneal (IP) injection twice a day for the first 5 days of treatment.[1]
 - Following the initial 5-day treatment, administer a single dose of 200 mg/kg once per day for 2 days a week for the remainder of the 4-week study period.[1][3]
- Administration Protocol (Intraperitoneal Injection):
 - Restrain the mouse securely.
 - Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
 - Insert a 25-27 gauge needle at a 30-45° angle.
 - Aspirate to ensure no fluid is drawn back, confirming correct placement in the peritoneal cavity.
 - Inject the solution slowly.

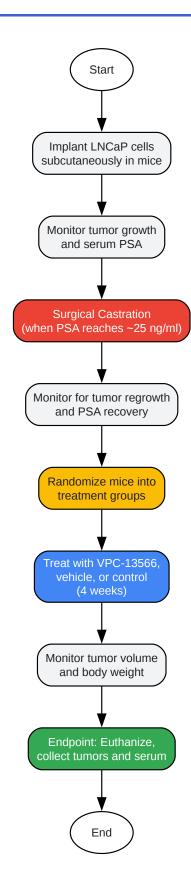






- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress post-injection.
- 5. Monitoring and Endpoints:
- Measure tumor volume with calipers regularly (e.g., twice weekly).
- Monitor mouse body weight weekly to assess toxicity.[1]
- Collect blood samples to measure serum PSA levels at the beginning and end of the treatment period.
- At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, biomarker analysis).





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